molecular formula C24H32O9 B1202770 Estriol 3-glucuronide CAS No. 2479-91-6

Estriol 3-glucuronide

Cat. No.: B1202770
CAS No.: 2479-91-6
M. Wt: 464.5 g/mol
InChI Key: UZKIAJMSMKLBQE-JRSYHJKYSA-N
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Description

Estriol 3-β-D-Glucuronide (sodium salt) is a metabolite of estriol, a naturally occurring estrogen. This compound is formed through the glucuronidation process, where estriol is conjugated with glucuronic acid. Estriol 3-β-D-Glucuronide (sodium salt) is significant in various biological and chemical research fields due to its unique properties and applications .

Mechanism of Action

Target of Action

Estriol 3-glucuronide, also known as estriol 3-β-D-glucosiduronic acid, is a natural, steroidal estrogen and a glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various cells throughout the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .

Mode of Action

This compound interacts with its target cell receptors, specifically estrogen receptors. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .

Biochemical Pathways

This compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . Estrogen glucuronides can be deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation from estradiol in the liver, its excretion in urine and bile, and its potential reconversion into active estrogens .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with estrogen receptors. This interaction leads to changes in gene transcription and the production of specific proteins, which can have wide-ranging effects on the target cell and the body as a whole .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can lead to the deconjugation of estrogen glucuronides and increase their estrogenic activity . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of this compound .

Biochemical Analysis

Biochemical Properties

Estriol 3-glucuronide is involved in various biochemical reactions, primarily as a conjugated form of estriol. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to estriol, forming this compound . This conjugation increases the water solubility of estriol, facilitating its excretion in urine. Additionally, this compound can be deconjugated by β-glucuronidase in tissues that express this enzyme, such as the mammary gland, converting it back to estriol .

Cellular Effects

This compound influences various cellular processes by acting as a precursor to estriol. Once deconjugated, estriol can bind to estrogen receptors, affecting cell signaling pathways, gene expression, and cellular metabolism . This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues such as the breast and uterus .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to estriol, which then binds to estrogen receptors (ERα and ERβ). This binding triggers the dimerization and translocation of the receptors into the nucleus, where they regulate the transcription of estrogen-responsive genes . Additionally, estriol can interact with the G protein-coupled estrogen receptor (GPER), initiating non-genomic signaling pathways that influence cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its temporal effects. It has been observed that this compound remains stable under various storage conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in estrogen-responsive tissues .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects on reproductive health and cellular function . At high doses, it can lead to adverse effects such as hormonal imbalances and toxicity . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of this compound.

Metabolic Pathways

This compound is involved in the metabolic pathways of estrogen metabolism. It is formed from estriol in the liver by UDP-glucuronosyltransferase and is eventually excreted in urine . This conjugation process increases the water solubility of estriol, facilitating its excretion. Additionally, this compound can be deconjugated by β-glucuronidase, converting it back to estriol and allowing it to exert its biological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to be a substrate for multidrug resistance-associated protein 2 (MRP2), which facilitates its transport across cellular membranes . This transport mechanism ensures the proper distribution and excretion of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it can be deconjugated by β-glucuronidase . This localization allows this compound to be readily available for conversion back to estriol, enabling it to exert its biological effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol 3-β-D-Glucuronide (sodium salt) is synthesized from estriol through a glucuronidation reaction. The process involves the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10, which catalyzes the transfer of glucuronic acid to estriol . The reaction conditions typically include a buffered aqueous solution and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods

Industrial production of Estriol 3-β-D-Glucuronide (sodium salt) involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as pH, temperature, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions

Estriol 3-β-D-Glucuronide (sodium salt) primarily undergoes hydrolysis reactions. It can be hydrolyzed back to estriol and glucuronic acid by β-glucuronidase enzymes .

Common Reagents and Conditions

The hydrolysis reaction typically requires β-glucuronidase enzymes and occurs under mild acidic or neutral pH conditions. The reaction can be carried out in aqueous solutions at physiological temperatures .

Major Products Formed

The major products formed from the hydrolysis of Estriol 3-β-D-Glucuronide (sodium salt) are estriol and glucuronic acid .

Comparison with Similar Compounds

Similar Compounds

  • Estradiol 3-β-D-Glucuronide
  • Estrone 3-β-D-Glucuronide
  • Estriol 16α-β-D-Glucuronide

Uniqueness

Estriol 3-β-D-Glucuronide (sodium salt) is unique due to its specific formation from estriol and its distinct binding affinity to β-glucuronidase enzymes. Compared to other glucuronides, it has a higher specificity for certain UGT isoforms and unique biological activities .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKIAJMSMKLBQE-JRSYHJKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947700
Record name 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2479-91-6
Record name Estriol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-glucuronide
Reactant of Route 2
Estriol 3-glucuronide
Reactant of Route 3
Estriol 3-glucuronide
Reactant of Route 4
Estriol 3-glucuronide
Reactant of Route 5
Estriol 3-glucuronide
Reactant of Route 6
Estriol 3-glucuronide

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